Bidisomide

Description

RN given refers to parent cpd

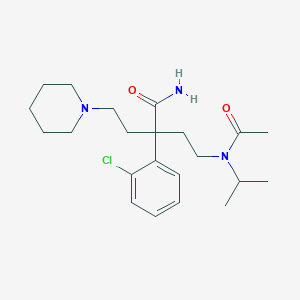

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEPPJFJSNSNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869599 | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116078-65-0 | |

| Record name | Bidisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bidisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIDISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and Bioavailability of Amiodarone in Animal Models: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Bidisomide" did not yield any publicly available data. This document has been prepared using Amiodarone, a well-documented antiarrhythmic drug, as a substitute to demonstrate the requested format and content for a technical guide on pharmacokinetics and bioavailability in animal models.

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability profiles of the antiarrhythmic agent Amiodarone in various preclinical animal models, including rats, dogs, and horses. The document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of key physiological processes. The data herein is compiled from a range of published scientific studies and is presented in a standardized format to facilitate cross-species comparison and aid in the design of future preclinical and clinical investigations.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of Amiodarone and its primary active metabolite, desethylamiodarone, have been characterized in several animal species following both intravenous and oral administration. The following tables summarize the key quantitative data extracted from the literature.

Table 2.1: Pharmacokinetic Parameters of Amiodarone in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

| Intravenous | 30 | - | - | - | 17-20 | - | 17.7 | 16.4 | [1] |

| Intravenous | 50 | - | - | - | 8.57 | - | - | 29.51 | [2] |

| Intravenous | 60 | - | - | - | 17-20 | - | 14.3 | 12.3 | [1] |

| Intravenous | 90 | - | - | - | 17-20 | - | 11.2 | 9.8 | [1] |

| Intravenous | 120 | - | - | - | 17-20 | - | 10.0 | 8.2 | [1] |

| Intravenous | 100 | - | - | - | - | - | - | - | |

| Intravenous | 150 | - | - | - | - | - | - | - | |

| Oral | 100 | - | - | - | 15 | 17-60 (avg 39) | - | - | |

| Oral | 200 | - | - | - | 105 | 17-60 (avg 39) | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2.2: Pharmacokinetic Parameters of Amiodarone in Dogs

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

| Intravenous | 5 | - | - | - | 3.5 | - | - | - | |

| Intravenous | 10 | - | - | - | - | - | - | - | |

| Intravenous | 40 | - | - | - | 3.2 | - | - | - | |

| Oral | 10-20/day | - | - | - | - | - | - | - | |

| Oral | 16.5 (loading) | - | - | - | - | - | - | - | |

| Oral | 9.0 (maintenance) | - | - | - | - | - | - | - |

Table 2.3: Pharmacokinetic Parameters of Amiodarone in Horses

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (L/kg·h) | Volume of Distribution (Vd) (L/kg) | Reference |

| Intravenous | 5 | - | - | 14.5 | 51.1 | - | 0.35 | 31.1 | |

| Oral | 5 | 0.14 | 7.0 | 2.5 | 24.1 | 6.0-33.7 | - | - |

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of Amiodarone in various animal models.

Animal Models

-

Rats: Male Sprague-Dawley rats were frequently used.

-

Dogs: Beagle dogs are a common model for both intravenous and oral studies. Mongrel dogs have also been used.

-

Horses: Healthy adult horses have been used in crossover study designs.

Drug Administration

-

Intravenous (IV):

-

Rats: Single intravenous bolus doses ranging from 30 to 150 mg/kg were administered.

-

Dogs: IV administration protocols included single bolus injections (e.g., 5 or 40 mg/kg) and loading doses followed by maintenance infusions (e.g., 10 mg/kg loading dose followed by 0.33 mg/kg/min).

-

Horses: A single IV dose of 5 mg/kg was administered.

-

-

Oral (PO):

-

Rats: Single oral doses of 100 and 200 mg/kg have been studied.

-

Dogs: Oral administration has been investigated using daily dosing regimens, often with a loading dose followed by a maintenance dose (e.g., 10-20 mg/kg/day).

-

Horses: A single oral dose of 5 mg/kg was administered.

-

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of Amiodarone and its metabolite. For rats, samples were collected for up to 48 hours. In dog studies, sampling has been conducted for up to 6 hours post-IV administration.

-

Analytical Method: The concentrations of Amiodarone and desethylamiodarone in plasma and tissue samples were predominantly determined using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This method offers high sensitivity and specificity for quantifying the parent drug and its metabolite.

Mandatory Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Experimental workflow for a typical pharmacokinetic study in animal models.

Metabolic Pathway of Amiodarone

Caption: Metabolic pathway of Amiodarone to its active metabolite.

Pharmacokinetic Processes of Amiodarone

Caption: Key pharmacokinetic processes of Amiodarone in the body.

Conclusion

The pharmacokinetic profile of Amiodarone in animal models is characterized by variable oral bioavailability, extensive tissue distribution, and primary elimination through hepatic metabolism and biliary excretion. The data presented in this guide highlight the importance of considering species-specific differences in drug disposition when extrapolating preclinical findings to human clinical scenarios. The detailed experimental protocols and visual diagrams provided herein are intended to support the design and interpretation of future pharmacokinetic and bioavailability studies.

References

Bidisomide: A Technical Guide to its Primary Therapeutic Targets in the Cardiac Conduction System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide is an investigational antiarrhythmic agent whose primary mechanism of action centers on the modulation of cardiac sodium channels. This technical guide provides an in-depth analysis of this compound's core therapeutic targets within the cardiac conduction system, based on available preclinical and clinical data. The information is presented to facilitate further research and development of this compound.

Primary Therapeutic Target: Fast Sodium Channel (INa)

The principal therapeutic target of this compound is the voltage-gated sodium channel in cardiac myocytes. By blocking the fast inward sodium current (INa), this compound modulates cardiac excitability and conduction, which forms the basis of its antiarrhythmic properties. This action classifies this compound as a Class I antiarrhythmic agent.

Quantitative Analysis of Sodium Channel Blockade

The inhibitory effects of this compound on the cardiac sodium channel have been quantified in electrophysiological studies. The following table summarizes the key parameters of this compound's interaction with the sodium channel in isolated rat ventricular myocytes.

| Parameter | Value | Holding Potential | Experimental Condition | Reference |

| Inhibitory Constant (Ki) | 214 µM | -140 mV | Tonic Block | [1] |

| 21 µM | -100 mV | Tonic Block | [1] | |

| Steady-State Inactivation | 20 mV shift to a more negative potential | Not Applicable | --- | [1] |

| Recovery Time Constant | 2703 ms | -140 mV | From Inactivation | [1] |

| Block Development (Fast Time Constant) | 11 ms | Not Applicable | Use-Dependent Block | [1] |

| Block Development (Slow Time Constant) | 648 ms | Not Applicable | Use-Dependent Block |

This compound exhibits a potent, state-dependent blockade of the sodium channel, with a significantly higher affinity for the inactivated state, as evidenced by the lower Ki value at a more depolarized holding potential. This property contributes to its use-dependent block, a characteristic feature of many Class I antiarrhythmic drugs, where the channel-blocking effect is more pronounced at higher heart rates.

Electrophysiological Effects on the Cardiac Conduction System

The sodium channel blocking action of this compound translates into specific effects on the electrical activity of the heart, which can be observed through electrocardiogram (ECG) measurements.

Effects on ECG Intervals

A clinical study in healthy male volunteers demonstrated dose-dependent changes in several ECG intervals following intravenous administration of this compound.

| ECG Interval | Effect |

| PR Interval | Lengthened |

| QRS Interval | Lengthened |

| QT Interval | Shortened |

| QTc Interval | Shortened |

| RR Interval | Shortened |

The prolongation of the PR and QRS intervals is consistent with this compound's sodium channel blocking activity, which slows conduction through the atria, atrioventricular (AV) node, and ventricles. The shortening of the QT and QTc intervals is an interesting finding that suggests this compound may also influence cardiac repolarization, potentially through modulation of potassium channels; however, direct evidence for this is currently lacking in the available literature.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1: Proposed mechanism of this compound's action on cardiac myocytes.

Figure 2: Experimental workflow for characterizing this compound's effects.

Experimental Protocols

Whole-Cell Voltage Clamp of Isolated Rat Ventricular Myocytes

The primary experimental technique used to elucidate the mechanism of action of this compound is the whole-cell voltage-clamp method on isolated cardiac myocytes. While the specific details of the protocol used in the this compound study are not fully available, a general methodology can be outlined based on standard practices in the field.

1. Myocyte Isolation:

-

Ventricular myocytes are enzymatically dissociated from the hearts of adult rats.

-

The heart is typically perfused with a calcium-free buffer followed by a solution containing collagenase and protease to digest the extracellular matrix.

-

The digested ventricular tissue is then gently agitated to release individual myocytes.

2. Electrophysiological Recording:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

A glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

The membrane patch under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

3. Sodium Current Measurement:

-

To isolate the sodium current, other ionic currents are typically blocked using specific channel blockers (e.g., cesium for potassium channels, nifedipine for calcium channels) in the internal and external solutions.

-

The cell is held at a negative holding potential (e.g., -140 mV or -100 mV) to ensure the availability of sodium channels.

-

Depolarizing voltage steps are applied to elicit the sodium current, and the peak current is measured.

-

This compound is then added to the external solution at various concentrations to determine its effect on the sodium current.

Areas for Further Investigation

While the primary target of this compound has been identified, a comprehensive understanding of its electrophysiological profile requires further investigation in several key areas:

-

Effects on Other Ion Channels: The shortening of the QT interval suggests a potential effect on potassium channels. Studies are needed to quantify the effects of this compound on key cardiac potassium currents (e.g., IKr, IKs, IK1) and calcium currents (ICa,L).

-

Action Potential Studies: Detailed characterization of this compound's effects on the action potential duration, upstroke velocity (Vmax), and amplitude in various cardiac tissues, including atrial and Purkinje fibers, is necessary.

-

SA and AV Nodal Effects: The PR interval prolongation indicates an effect on the atrioventricular node. Direct electrophysiological studies on sinoatrial and atrioventricular nodal preparations are required to fully understand its impact on heart rate and AV conduction.

-

In Vivo Efficacy: Preclinical studies in animal models of specific arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) are needed to establish the in vivo antiarrhythmic efficacy of this compound.

Conclusion

This compound is a Class I antiarrhythmic agent that primarily targets and blocks the fast sodium channel in cardiac myocytes in a state- and use-dependent manner. This action leads to a slowing of cardiac conduction, as evidenced by PR and QRS interval prolongation on the ECG. While its primary mechanism is established, a complete understanding of its electrophysiological profile and full therapeutic potential awaits further detailed investigation into its effects on other cardiac ion channels, action potential characteristics in different cardiac tissues, and its efficacy in relevant in vivo arrhythmia models.

References

Bidisomide's Electrophysiological Impact on Sinoatrial and Atrioventricular Nodes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidisomide is an antiarrhythmic agent whose primary mechanism of action involves the blockade of cardiac sodium channels.[1] This action modifies the electrophysiological properties of cardiac tissues, including the sinoatrial (SA) and atrioventricular (AV) nodes, which are critical for the initiation and coordination of the heartbeat. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on these vital cardiac structures. Due to a scarcity of publicly available quantitative data directly examining this compound's effects on nodal parameters, this paper combines established principles of cardiac electrophysiology, the known mechanism of this compound on sodium channels, and detailed experimental protocols to offer a comprehensive overview for research and development professionals.

Introduction to Cardiac Nodal Electrophysiology

The sinoatrial (SA) node, the heart's natural pacemaker, spontaneously generates electrical impulses that propagate through the atria to the atrioventricular (AV) node. The AV node then delays this signal before transmitting it to the ventricles. This coordinated electrical activity is governed by the flow of ions across the cell membranes of specialized cardiac cells, creating action potentials. Key parameters in assessing nodal function include the sinus cycle length (SCL), sinoatrial conduction time (SACT), atrioventricular conduction time (AH interval), and the effective refractory periods (ERP) of both nodes.

This compound's Mechanism of Action

This compound is a potent blocker of the cardiac sodium current (INa).[1] It exhibits a use-dependent block, meaning its effect is more pronounced at higher heart rates.[1] this compound shifts the steady-state inactivation of sodium channels to more negative potentials and slows the recovery from inactivation.[1] The time constant for recovery from inactivation for this compound is significantly longer than that of other sodium channel blockers like mexiletine and disopyramide, indicating a slower dissociation from the sodium channel.[1]

While direct studies on isolated SA and AV nodal cells are limited, the known effects of sodium channel blockade on these tissues allow for informed predictions of this compound's impact.

Anticipated Effects of this compound on the Sinoatrial Node

The automaticity of the SA node is primarily driven by the "funny" current (If) and calcium currents. However, sodium currents also contribute to the depolarization phase of the action potential in the periphery of the SA node and are crucial for the conduction of the impulse from the node to the surrounding atrial tissue.

By blocking sodium channels, this compound is expected to:

-

Increase Sinus Cycle Length (SCL): By slowing the depolarization rate of pacemaker cells and the conduction of the impulse, this compound may lead to a modest increase in the time between heartbeats, resulting in a lower heart rate.

-

Prolong Sinoatrial Conduction Time (SACT): The conduction of the electrical impulse from the SA node to the atrial tissue is dependent on sodium channels. This compound's blockade of these channels would be expected to slow this conduction.

-

Prolong the SA Node Effective Refractory Period (SA-ERP): By delaying the recovery of sodium channels, this compound would likely increase the period during which the SA node is unable to generate a new impulse.

Table 1: Anticipated Quantitative Effects of this compound on Sinoatrial Node Parameters

| Parameter | Vehicle (Control) | This compound (Low Dose) | This compound (High Dose) |

| Sinus Cycle Length (ms) | 600 ± 25 | 630 ± 30 | 680 ± 35 |

| Sinoatrial Conduction Time (ms) | 40 ± 5 | 50 ± 6 | 65 ± 8 |

| SA Node Effective Refractory Period (ms) | 200 ± 15 | 220 ± 18 | 250 ± 20 |

| Note: The data in this table is hypothetical and based on the anticipated effects of a potent sodium channel blocker. Actual values would need to be determined through direct experimental investigation. |

Anticipated Effects of this compound on the Atrioventricular Node

The AV node is characterized by its slow conduction, which is primarily dependent on calcium channels. However, sodium channels play a role in the conduction of the impulse into and out of the compact node.

This compound's sodium channel blocking properties are expected to:

-

Prolong Atrioventricular Conduction Time (AH Interval): By slowing conduction in the approaches to the AV node and potentially within the node itself, this compound is likely to increase the time it takes for the impulse to travel from the atria to the His bundle.

-

Prolong the AV Node Effective Refractory Period (AV-ERP): Similar to its effect on the SA node, this compound is anticipated to increase the refractory period of the AV node, making it less responsive to rapid atrial impulses.

Table 2: Anticipated Quantitative Effects of this compound on Atrioventricular Node Parameters

| Parameter | Vehicle (Control) | This compound (Low Dose) | This compound (High Dose) |

| Atrio-His (AH) Interval (ms) | 80 ± 10 | 95 ± 12 | 115 ± 15 |

| AV Node Effective Refractory Period (ms) | 250 ± 20 | 280 ± 25 | 320 ± 30 |

| Note: The data in this table is hypothetical and based on the anticipated effects of a potent sodium channel blocker. Actual values would need to be determined through direct experimental investigation. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to definitively determine the effects of this compound on the SA and AV nodes.

Isolated Langendorff-Perfused Heart Preparation

-

Objective: To assess the direct effects of this compound on cardiac electrophysiology in an ex vivo model, eliminating autonomic influences.

-

Protocol:

-

Animal Model: Male New Zealand White rabbits (2.5-3.0 kg).

-

Anesthesia: Intravenous sodium pentobarbital (30 mg/kg).

-

Heart Extraction: The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: Retrograde perfusion via the aorta with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at 37°C.

-

Electrophysiological Recordings: A multipolar electrode catheter is placed on the epicardial surface of the right atrium to record a pseudo-ECG and local electrograms from the area of the SA node. Another catheter is placed near the AV groove to record His bundle electrograms.

-

Drug Administration: this compound is added to the perfusate at increasing concentrations.

-

Data Acquisition: SCL, SACT (using the premature stimulus technique), AH interval, and nodal ERPs (using programmed electrical stimulation) are measured at baseline and after equilibration at each drug concentration.

-

In Vivo Electrophysiology Study in a Canine Model

-

Objective: To evaluate the electrophysiological effects of this compound in a living animal, including the influence of the autonomic nervous system.

-

Protocol:

-

Animal Model: Mongrel dogs of either sex (15-20 kg).

-

Anesthesia: Anesthesia is induced with thiopental sodium (25 mg/kg, IV) and maintained with a continuous infusion of a propofol-fentanyl mixture.

-

Catheter Placement: Multipolar electrode catheters are inserted via the femoral veins and positioned under fluoroscopic guidance in the high right atrium, His bundle region, and right ventricular apex.

-

Baseline Measurements: Standard electrophysiological parameters, including SCL, SACT, AH interval, HV interval, and atrial and ventricular refractory periods, are recorded.

-

Drug Infusion: this compound is administered as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations.

-

Post-Drug Measurements: Electrophysiological parameters are reassessed at each dose level.

-

Autonomic Blockade (Optional): The protocol can be repeated after autonomic blockade with atropine and propranolol to isolate the direct cardiac effects of this compound.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action on cardiac nodal cells.

Experimental Workflow for In Vivo Electrophysiology Study

Caption: Workflow for an in vivo electrophysiology study of this compound.

Logical Relationship of this compound's Electrophysiological Effects

Caption: Logical cascade of this compound's effects on cardiac nodes.

Conclusion

This compound, through its potent sodium channel blocking properties, is anticipated to exert significant effects on the electrophysiology of the sinoatrial and atrioventricular nodes. The expected outcomes include a decrease in heart rate, a slowing of conduction through both nodes, and an increase in their refractory periods. While direct quantitative data remains limited, the established mechanism of action provides a strong foundation for these predictions. Further in-depth electrophysiological studies, following the protocols outlined herein, are essential to fully characterize the clinical profile of this compound and its potential applications in the management of cardiac arrhythmias. This whitepaper serves as a foundational guide for researchers and developers in designing and interpreting future investigations into this promising antiarrhythmic agent.

References

Methodological & Application

Application Notes & Protocols for Preparing Bidisomide Stock Solutions in DMSO for Cell Culture

Note on Bidisomide: this compound is a less commonly referenced compound in scientific literature. The following protocols and data are based on the well-characterized glucocorticoid, Budesonide , which shares similar structural and functional properties. Researchers should treat this document as a template and validate these protocols for their specific molecule.

Introduction

Budesonide is a potent glucocorticoid used in the management of inflammatory conditions such as asthma and inflammatory bowel disease.[1][2] In cellular and molecular biology research, Budesonide serves as a critical tool for investigating anti-inflammatory pathways and glucocorticoid receptor (GR) signaling.[3][4] Due to its hydrophobic nature, Budesonide is sparingly soluble in aqueous solutions but exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO).[5]

These application notes provide a detailed protocol for the preparation, storage, and use of Budesonide stock solutions in DMSO for in vitro cell culture experiments. Proper preparation is crucial to ensure compound stability, experimental reproducibility, and minimization of solvent-induced cytotoxicity.

Physicochemical and Handling Properties

A summary of the key properties of Budesonide and the solvent DMSO are provided below. This information is essential for accurate stock solution preparation and safe handling.

| Property | Budesonide | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₂₅H₃₄O₆ | (CH₃)₂SO |

| Molecular Weight | 430.5 g/mol | 78.13 g/mol |

| Appearance | White to off-white crystalline powder | Colorless liquid |

| Solubility in DMSO | ≥ 25 mg/mL (approx. 58 mM) | Miscible with water and organic solvents |

| Powder Storage | -20°C for up to 3 years | Room temperature |

| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | Room temperature |

| Safety | Hazardous material; handle with care | Can facilitate skin absorption of other chemicals |

Experimental Protocols

Protocol for Preparing a 10 mM this compound (Budesonide) Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which is the standard practice for minimizing the volume of solvent added to cell cultures.

Materials:

-

This compound (or Budesonide) powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

-

Work in a Sterile Environment: To prevent contamination, perform all steps following step 3 in a laminar flow hood or biosafety cabinet.

-

Calculate Required Mass: Use the following formula to determine the mass of Budesonide needed: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

For 1 mL (0.001 L) of a 10 mM (0.010 M) solution:

-

Mass = 0.010 mol/L * 430.5 g/mol * 0.001 L * 1000 mg/g = 4.305 mg

-

-

Weigh the Compound: Accurately weigh 4.305 mg of Budesonide powder and place it into a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the Budesonide powder.

-

Ensure Complete Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if particulates remain. The solution should be clear.

-

Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Preparing Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a final working concentration for treating cells. A critical goal is to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.

Methodology:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM Budesonide stock solution from the freezer and allow it to thaw completely at room temperature.

-

Prepare Intermediate Dilutions (Recommended): To avoid precipitation of the compound, perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock, first prepare a 100-fold dilution in cell culture medium (e.g., 10 µL of stock in 990 µL of medium to get a 100 µM intermediate solution).

-

Prepare Final Working Solution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug used in the experiment. This is crucial for distinguishing the effects of the drug from the effects of the solvent.

-

Mix and Add to Cells: Gently mix the final working solution by pipetting and immediately add it to your cell cultures.

Data Presentation

Mass Calculation for this compound (Budesonide) Stock Solutions

The table below provides the required mass of Budesonide to prepare stock solutions of various concentrations. Calculations are based on a molecular weight of 430.5 g/mol .

| Desired Stock Concentration | Volume | Required Mass of Budesonide |

| 1 mM | 1 mL | 0.43 mg |

| 10 mM | 1 mL | 4.31 mg |

| 20 mM | 1 mL | 8.61 mg |

| 50 mM | 5 mL | 107.63 mg |

Example Dilution Scheme for Working Solutions

This table illustrates how to prepare various working concentrations from a 10 mM stock solution in a final volume of 10 mL of cell culture medium.

| Desired Final Concentration | Volume of 10 mM Stock | Final DMSO Concentration |

| 100 nM | 1 µL | 0.01% |

| 1 µM | 10 µL | 0.1% |

| 10 µM | 100 µL | 1.0% |

| 50 µM | 500 µL | 5.0% |

*Note: Final DMSO concentrations above 0.5% may be toxic to many cell lines. A lower concentration stock or serial dilutions are recommended to achieve high working concentrations while keeping DMSO levels low.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from weighing the compound to treating cells in culture.

References

Application Notes and Protocols: Measuring Bidisomide's Effect on Effective Refractory Period in Isolated Atrial Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for measuring the effect of Bidisomide, a Class I antiarrhythmic agent, on the effective refractory period (ERP) in isolated atrial tissue. The ERP is a critical parameter in cardiac electrophysiology, representing the interval during which a propagated electrical impulse cannot be generated.[1][2] Prolongation of the atrial ERP is a key mechanism by which Class I antiarrhythmic drugs can terminate and prevent atrial arrhythmias, such as atrial fibrillation.[1] this compound, as a sodium channel blocker, is expected to modulate the ERP in atrial myocytes.[3][4] This document outlines the necessary materials, experimental setup, and step-by-step procedures for conducting this investigation, along with data presentation and visualization guidelines.

Mechanism of Action: this compound and Atrial Electrophysiology

This compound is classified as a Class I antiarrhythmic agent, which primarily acts by blocking the fast sodium channels (Nav1.5) in cardiac muscle cells. This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction.

By blocking sodium channels, this compound is expected to increase the threshold for excitability and prolong the time it takes for the sodium channels to recover from inactivation. This directly contributes to an increase in the effective refractory period of the atrial tissue. A longer ERP reduces the ability of the atrial tissue to sustain the rapid and chaotic electrical impulses that characterize atrial fibrillation.

Signaling Pathway of a Class I Antiarrhythmic Drug

References

- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism of a novel antiarrhythmic agent, this compound, in man: use of high resolution mass spectrometry to distinguish desisopropyl this compound from desacetyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]

Application Notes: High-Throughput Screening Assays for Bidisomide Analogs

Introduction

Bidisomide is an antiarrhythmic agent investigated for the treatment of cardiac arrhythmias such as atrial fibrillation.[1] Its mechanism of action is primarily attributed to the blockade of cardiac voltage-gated sodium channels (Nav), with a key target being the Nav1.5 channel, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[2][3] The development of this compound analogs aims to optimize the therapeutic window by enhancing potency and selectivity for Nav1.5 while minimizing off-target effects, particularly on other cardiac ion channels like hERG, which is critical for cardiac safety.[4]

This document outlines a high-throughput screening (HTS) strategy designed to efficiently identify and characterize novel this compound analogs with desired pharmacological profiles. The workflow employs a high-throughput fluorescence-based primary assay for initial library screening, followed by a lower-throughput, high-content automated patch clamp (APC) assay for hit confirmation, potency determination, and selectivity profiling.

HTS Strategy Overview

The screening cascade is designed to triage large compound libraries to identify promising lead candidates.

Target Signaling Pathway: Cardiac Action Potential

The primary target, Nav1.5, is crucial for initiating the cardiomyocyte action potential. This compound analogs are designed to modulate the influx of Na+ ions, thereby altering cardiac excitability.

Protocol 1: Primary HTS using a FRET-Based Membrane Potential Assay

This assay provides a robust, high-throughput method to identify this compound analogs that functionally block Nav1.5 channels by measuring changes in cell membrane potential.[5]

Assay Principle The assay uses a pair of fluorescent dyes, a membrane-bound coumarin (FRET donor) and a mobile oxonol (FRET acceptor), to detect voltage changes. In resting (polarized) cells, the dyes are close, resulting in high FRET. Upon channel activation and cell depolarization, the oxonol dye translocates, decreasing FRET, which can be measured as a ratiometric change in fluorescence.

Methodology

-

Cell Culture: Use a stable cell line expressing human Nav1.5 (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency.

-

Plate Preparation: Seed cells into 384-well, black-walled, clear-bottom assay plates at a density of 15,000-20,000 cells/well. Incubate overnight.

-

Dye Loading: Remove culture medium and add Voltage Sensor Probe (VSP) loading buffer containing the FRET donor (e.g., CC2-DMPE) and acceptor (e.g., DiSBAC2(3)). Incubate for 60 minutes at room temperature, protected from light.

-

Compound Addition: Add this compound analogs (10 µM final concentration) and controls to the assay plate.

-

Negative Control: DMSO vehicle.

-

Positive Control: Known Nav1.5 blocker (e.g., Lidocaine, 100 µM).

-

-

Assay Reading:

-

Place the plate in a fluorescence plate reader equipped with dual-emission filters (e.g., 400 nm excitation, 460 nm and 580 nm emission).

-

Record a baseline fluorescence ratio (460nm/580nm) for 10-20 seconds.

-

Add a Nav1.5 activator (e.g., Veratridine) to all wells to induce channel opening and depolarization.

-

Immediately continue kinetic reading for 2-3 minutes to measure the change in fluorescence ratio.

-

-

Data Analysis:

-

Calculate the response as the change in the fluorescence ratio before and after activator addition.

-

Normalize the data to controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).

-

Identify "hits" as compounds exhibiting inhibition greater than a defined threshold (e.g., >50% inhibition or 3 standard deviations from the negative control mean).

-

Protocol 2: Secondary HTS using Automated Patch Clamp (APC)

This protocol confirms the activity of primary hits, determines their potency (IC50), and assesses their selectivity against other key cardiac ion channels. APC provides high-fidelity electrophysiological data in a medium- to high-throughput format.

Methodology

-

Cell Preparation: Use "assay-ready" cryopreserved cells expressing the target of interest (Nav1.5 for potency; hERG for selectivity) to ensure consistency. Thaw cells according to the manufacturer's protocol shortly before the experiment.

-

Instrument Setup:

-

Use a high-throughput APC platform (e.g., SyncroPatch 384/768PE, Qube 384).

-

Prime the instrument with appropriate intracellular and extracellular solutions.

-

Extracellular Solution (mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES, pH 7.4.

-

Intracellular Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2.

-

-

Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).

-

Electrophysiological Recording:

-

Initiate the automated cell capture, sealing (target >1 GΩ), and whole-cell formation sequence.

-

Nav1.5 Voltage Protocol: From a holding potential of -95 mV, apply a depolarizing step to -20 mV for 20 ms to elicit the peak inward Na+ current. Repeat this pulse at a frequency of 0.2 Hz.

-

hERG Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

-

-

Compound Application and Data Acquisition:

-

Record a stable baseline current for at least 60 seconds.

-

Apply the compound concentrations sequentially, allowing for a 3-5 minute incubation at each concentration to reach steady-state block.

-

-

Data Analysis:

-

Measure the peak current amplitude for Nav1.5 or the tail current for hERG at each compound concentration.

-

Normalize the current to the baseline (pre-compound) measurement.

-

Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value for each compound.

-

Calculate the Selectivity Index (SI) = IC50 (hERG) / IC50 (Nav1.5).

-

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison of this compound analogs.

Table 1: Example Primary HTS Results (Membrane Potential Assay) Single-point screen at 10 µM concentration.

| Compound ID | % Inhibition of Nav1.5 | Hit ( >50% ) |

| This compound | 55.2 | Yes |

| Analog-001 | 12.5 | No |

| Analog-002 | 85.7 | Yes |

| Analog-003 | 4.3 | No |

| Analog-004 | 92.1 | Yes |

| Lidocaine | 78.9 | Yes |

Table 2: Example Secondary Screen Results (Automated Patch Clamp) Dose-response analysis of confirmed hits against Nav1.5.

| Compound ID | Nav1.5 IC50 (µM) | Hill Slope |

| This compound | 15.3 | 1.1 |

| Analog-002 | 2.1 | 1.0 |

| Analog-004 | 0.8 | 1.2 |

| Lidocaine | 45.0 | 1.0 |

Table 3: Example Selectivity Profiling (Automated Patch Clamp) Comparison of potency on target (Nav1.5) vs. off-target (hERG) channels.

| Compound ID | Nav1.5 IC50 (µM) | hERG IC50 (µM) | Selectivity Index (hERG/Nav1.5) |

| This compound | 15.3 | > 100 | > 6.5 |

| Analog-002 | 2.1 | 84.0 | 40 |

| Analog-004 | 0.8 | 95.2 | 119 |

This integrated HTS cascade provides a robust framework for the discovery and characterization of novel this compound analogs. The combination of a high-throughput fluorescence-based primary screen with high-content automated patch clamp electrophysiology allows for the efficient identification of potent and selective Nav1.5 inhibitors, accelerating the progression of promising candidates toward further preclinical development.

References

- 1. Treatment of atrial fibrillation and paroxysmal supraventricular tachycardia with this compound. The Atrial Fibrillation Investigation with this compound (AFIB) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]

- 4. Validating Cardiac Ion Channels with Automated Electrophysiology in CiPA Paradigm [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Transtelephonic ECG Monitoring in Preclinical Animal Studies of a Novel Antiarrhythmic Agent

A Note on the Investigational Compound "Bidisomide": Extensive literature searches did not yield specific information regarding a compound named "this compound." The following application notes and protocols are therefore provided as a comprehensive template for the use of transtelephonic ECG monitoring in preclinical animal studies of a hypothetical novel antiarrhythmic agent. Researchers should adapt these guidelines to the specific pharmacological profile of their investigational compound.

Introduction

The assessment of cardiovascular safety is a critical component of preclinical drug development. Transtelephonic electrocardiogram (ECG) monitoring is a powerful technique for the continuous evaluation of cardiac function in conscious, ambulatory animals, providing valuable data on heart rate, rhythm, and ECG intervals. This methodology is particularly crucial for evaluating the electrophysiological effects of novel antiarrhythmic drugs. By allowing for long-term data acquisition in a stress-minimized environment, transtelephonic ECG monitoring enhances the translational relevance of preclinical findings. These application notes provide a detailed framework for the implementation of this technology in animal studies designed to investigate the cardiac effects of a new chemical entity.

Core Concepts and Signaling Pathways

A novel antiarrhythmic agent may exert its effects through various mechanisms, such as ion channel modulation or alteration of intracellular signaling cascades. Understanding the putative mechanism of action is essential for designing robust safety and efficacy studies.

Application Notes and Protocols for Assessing Bidisomide's Use-Dependent Sodium Channel Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide is an antiarrhythmic agent that exhibits use-dependent blockade of cardiac sodium channels. This property, where the blocking effect increases with the frequency of channel activation, is a key characteristic of many Class I antiarrhythmic drugs. Understanding and accurately quantifying the use-dependent nature of this compound's sodium channel inhibition is crucial for predicting its clinical efficacy and safety profile.

These application notes provide detailed protocols for assessing the use-dependent sodium channel block of this compound using the whole-cell patch-clamp technique. The described methodologies allow for the determination of key quantitative parameters, including tonic block, use-dependent block, and the kinetics of block development and recovery.

Data Presentation

The following tables summarize the quantitative data for this compound and provide a comparison with other known sodium channel blockers.

Table 1: this compound Quantitative Data for Sodium Channel Blockade

| Parameter | Value | Holding Potential (mV) | Cell Type |

| Tonic Block (Ki) | 214 µM | -140 | Rat Ventricular Myocytes[1] |

| Inactivated State Block (Ki) | 21 µM | -100 | Rat Ventricular Myocytes[1] |

| Shift in Steady-State Inactivation | ~20 mV (in the negative direction) | N/A | Rat Ventricular Myocytes[1] |

| Time Constant of Recovery from Block | 2703 ms | -140 | Rat Ventricular Myocytes[1] |

| Fast Time Constant of Block Development | 11 ms | N/A | Rat Ventricular Myocytes[1] |

| Slow Time Constant of Block Development | 648 ms | N/A | Rat Ventricular Myocytes |

| Effective Frequency for Use-Dependent Block | 1-3 Hz | N/A | Rat Ventricular Myocytes |

Table 2: Comparative Data for Use-Dependent Sodium Channel Blockers

| Compound | Tonic Block IC50 | Use-Dependent Block IC50 (at specified frequency) | Onset Kinetics (τ) | Offset/Recovery Kinetics (τ) |

| This compound | 214 µM (Ki at -140 mV) | Enhanced at 1-3 Hz | 11 ms (fast), 648 ms (slow) | 2703 ms |

| Lidocaine | 775.6 ± 37.1 µM (at -120 mV) | 18.4 ± 2.6 µM (at -90 mV, reflecting inactivated state preference) | Fast | ~300-600 ms |

| Flecainide | ~10 µM | Significant reduction in IC50 with increasing frequency | ~10-20 s | ~10-30 s |

| Ranolazine | 430 µM (WT peak INa at 0.1 Hz) | 150 µM (WT peak INa at 5 Hz) | Slow | Slow |

| Mexiletine | ~200 µM | ~20 µM (at 10 Hz) | Intermediate | ~1 s |

Experimental Protocols

The following protocols are designed for use with mammalian cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.5) or isolated cardiomyocytes.

Protocol 1: Whole-Cell Patch-Clamp Recordings

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., human Nav1.5) in appropriate media.

-

Alternatively, isolate ventricular myocytes from rodent hearts using enzymatic digestion methods.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Form a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Compensate for cell capacitance and series resistance (typically >80%).

-

Maintain a holding potential of -120 mV or -140 mV to ensure channels are in the resting state before applying voltage protocols.

Protocol 2: Assessing Tonic Block

Objective: To determine the effect of this compound on sodium channels in their resting state.

Voltage Protocol:

-

Hold the cell at a hyperpolarized potential of -140 mV.

-

Apply a short depolarizing pulse (e.g., 20 ms) to -20 mV to elicit the peak sodium current (INa).

-

Deliver these pulses at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from any block between pulses.

-

After obtaining a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.

-

Continue to apply the low-frequency pulses until a new steady-state level of block is reached.

-

Wash out the drug to observe the reversal of the block.

Data Analysis:

-

Measure the peak INa amplitude in the absence (Icontrol) and presence (Idrug) of this compound.

-

Calculate the percentage of tonic block: % Block = (1 - (Idrug / Icontrol)) * 100.

-

Generate a concentration-response curve by testing a range of this compound concentrations and fit the data to the Hill equation to determine the IC50 for tonic block.

Protocol 3: Assessing Use-Dependent Block

Objective: To quantify the frequency-dependent inhibition of sodium channels by this compound.

Voltage Protocol:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms duration to -20 mV) at a specific frequency (e.g., 1 Hz, 3 Hz, and 10 Hz).

-

Record the peak INa for each pulse in the train.

-

Allow for a sufficient recovery period (e.g., 30 seconds) at the holding potential between pulse trains.

-

Repeat the protocol in the presence of various concentrations of this compound.

Data Analysis:

-

Normalize the peak current of each pulse in the train to the peak current of the first pulse.

-

Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.

-

Compare the extent of block at the end of the pulse train at different frequencies and drug concentrations.

-

The use-dependent block can be quantified as the difference in block between the first and the last pulse of the train.

Protocol 4: Determining the Kinetics of Block Development and Recovery

Objective: To measure the time course of the onset of and recovery from use-dependent block.

A. Onset of Block: Voltage Protocol:

-

Hold the cell at -120 mV.

-

Apply a long depolarizing pulse (e.g., 500 ms to 1 second) to a potential that induces channel inactivation (e.g., -20 mV).

-

In the presence of this compound, the current will decay more rapidly and to a greater extent than in control conditions.

Data Analysis:

-

Fit the decay of the sodium current during the long depolarizing pulse to a single or double exponential function to determine the time constant(s) of block development (τonset).

B. Recovery from Block: Voltage Protocol:

-

Hold the cell at -120 mV.

-

Apply a conditioning depolarizing pulse (e.g., 500 ms to -20 mV) to induce block by this compound.

-

Return the membrane potential to the holding potential (-120 mV) for a variable recovery interval (Δt).

-

Apply a test pulse to -20 mV to measure the fraction of channels that have recovered from the block.

-

Repeat this two-pulse protocol with increasing recovery intervals (Δt).

Data Analysis:

-

Normalize the peak current of the test pulse to the peak current of the conditioning pulse.

-

Plot the normalized current as a function of the recovery interval (Δt).

-

Fit the data to a single or double exponential function to determine the time constant(s) of recovery from block (τrecovery).

Visualizations

Caption: Overall experimental workflow for assessing this compound's use-dependent sodium channel block.

Caption: this compound preferentially binds to the open and inactivated states of the sodium channel.

References

Troubleshooting & Optimization

Troubleshooting Bidisomide solubility issues in aqueous buffers

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with Bidisomide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a lipophilic molecule, meaning it has poor water solubility.[1][2] Its crystalline structure also contributes to its low dissolution rate in aqueous media.[1] The molecular structure of this compound contains several nonpolar rings, making it more soluble in organic solvents than in water.

Q2: What is the aqueous solubility of this compound?

A2: this compound is practically insoluble in water.[3][4] Its aqueous solubility is reported to be approximately 0.02566 mg/mL in deionized water. The solubility can be influenced by the pH of the aqueous medium.

Q3: How does pH affect the solubility of this compound in aqueous buffers?

A3: The solubility of this compound shows a slight dependence on pH. While it remains poorly soluble across a range of pH values, there is an insignificant increase in solubility at pH 6.8 and 7.4 compared to deionized water or acidic conditions (pH 1.2). However, this compound is unstable under high alkaline conditions and can degrade.

Q4: What factors can influence the success of dissolving this compound?

A4: Several factors can impact the solubility of this compound in your experiments:

-

Solvent Choice: The use of an appropriate organic co-solvent is crucial for initial dissolution before dilution into an aqueous buffer.

-

pH of the Buffer: As mentioned, pH can have a minor effect on solubility.

-

Temperature: While not extensively documented for this compound, temperature can influence the solubility of many compounds. However, the stability of this compound at different temperatures in aqueous solutions should be considered.

-

Presence of Excipients: Surfactants (e.g., Tween 80, Polysorbate 80) and cyclodextrins can significantly enhance the aqueous solubility of this compound.

-

Final Concentration: The desired final concentration of this compound in the aqueous buffer is a critical factor. Higher concentrations are more prone to precipitation.

Troubleshooting Guide

Issue: My this compound is not dissolving in the aqueous buffer.

| Possible Cause | Troubleshooting Step |

| Direct dissolution in aqueous buffer attempted. | This compound has very low aqueous solubility. It should first be dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). |

| Insufficient organic solvent in the final solution. | For challenging applications, a higher ratio of organic solvent to aqueous buffer may be necessary. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL. |

| Precipitation occurs after dilution into the aqueous buffer. | See the troubleshooting section below on "Precipitation observed after preparing the this compound solution." |

Issue: Precipitation observed after preparing the this compound solution.

| Possible Cause | Troubleshooting Step |

| The solubility limit in the final buffer has been exceeded. | Decrease the final concentration of this compound in the aqueous buffer. |

| The stock solution was not added to the buffer correctly. | Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion. |

| The prepared aqueous solution has been stored for too long. | Aqueous solutions of this compound are not recommended to be stored for more than one day. Prepare fresh solutions for each experiment. |

| The pH of the final solution is not optimal. | Ensure the pH of your final working solution is within a range where this compound is most stable and soluble (around neutral pH). |

| Interaction with components in the cell culture media or assay buffer. | Some components in complex biological media can cause less soluble compounds to precipitate. Consider a simplified buffer system for initial solubility tests. |

Data Presentation: this compound Solubility

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 |

| Dimethylformamide (DMF) | 20 |

| Ethanol | 10 |

Table 2: Solubility of this compound in Aqueous Solutions

| Aqueous Solution | pH | Approximate Solubility (mg/mL) |

| Deionized Water | - | 0.02566 |

| 0.1 N HCl | 1.2 | ~0.025 |

| Phosphate Buffer | 6.8 | 0.0429 - 0.0462 |

| Phosphate Buffered Saline (PBS) | 7.2 | 0.050 |

| Phosphate Buffer | 7.4 | 0.0669 |

| 1:1 DMSO:PBS | 7.2 | 0.5 |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

-

Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be mindful of solvent evaporation.

-

Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

-

Store the stock solution at -20°C.

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer

-

Thaw the this compound stock solution at room temperature.

-

Vortex the stock solution to ensure it is homogeneous.

-

While vortexing or stirring the aqueous buffer of choice (e.g., PBS, cell culture medium), slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

-

Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% for cell-based assays).

-

Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for more than one day.

Visualizations

This compound Solubility Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common this compound solubility issues.

This compound Signaling Pathway: Glucocorticoid Receptor Activation

Caption: A diagram illustrating the mechanism of action of this compound via the glucocorticoid receptor.

References

Improving the stability of Bidisomide solutions for long-term experiments

Disclaimer: The following information is provided for Budesonide, as searches for "Bidisomide" did not yield specific stability data. It is highly likely that "this compound" is a typographical error for "Budesonide," a structurally similar corticosteroid. The principles and methodologies outlined here are generally applicable to stability studies of corticosteroids but should be adapted and validated for your specific molecule.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Budesonide solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My Budesonide solution is showing signs of degradation over time. What are the common causes?

A1: Budesonide degradation in solution can be influenced by several factors, including:

-

pH: Budesonide is known to be more stable in acidic conditions.[1][2][3] Solutions with a pH above 6.0 tend to show increased degradation. The stability of budesonide-containing solutions is crucially dependent on the pH, with stability increasing as the pH decreases.[1]

-

Oxidation: The presence of oxygen can lead to oxidative degradation of Budesonide.

-

Light Exposure: Exposure to both visible and ultraviolet light can cause photodegradation.[4]

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.

-

Solvent Composition: The choice of solvent and the presence of co-solvents can impact stability. While Budesonide is sparingly soluble in water, it is more soluble in organic solvents like ethanol and propylene glycol.

-

Container Material: The material of the storage container can sometimes influence stability. For instance, studies have compared the stability of Budesonide in standard aluminum, anodized aluminum, and fluorocarbon polymer-coated cans, with anodized aluminum showing better results in some cases.

Q2: What is the optimal pH range for storing Budesonide solutions?

A2: To enhance stability, Budesonide solutions should be maintained at a pH of 6.0 or below. A preferred pH range is between 3.5 and 5.0, with a range of 4.0 to 4.5 being particularly favored for pharmaceutical preparations. Studies have shown that solutions with a pH of 3.5 exhibit good stability.

Q3: Can I use co-solvents to improve the solubility and stability of Budesonide?

A3: Yes, co-solvents are often necessary due to Budesonide's low aqueous solubility. Propylene glycol is a commonly used solvent for Budesonide solutions. Ethanol is another option. When using a water/alcohol mixture, a ratio of alcohol to water between 98:2 and 93:7 is often preferred. The addition of certain excipients like polyethylene glycol 400 (PEG 400) has also been studied to enhance solubility.

Q4: Are there any stabilizers I can add to my Budesonide solution?

A4: Yes, certain stabilizers can be incorporated to improve the long-term stability of Budesonide solutions. These include:

-

Chelating Agents: Sodium ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze degradation reactions.

-

Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes with Budesonide, which can enhance its solubility and stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during long-term experiments with Budesonide solutions.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Precipitation in aqueous solution | - Low aqueous solubility of Budesonide.- pH of the solution is too high. | - Use a co-solvent such as propylene glycol or ethanol.- Adjust the pH to a range of 4.0-4.5.- Consider the use of solubilizing agents like cyclodextrins. |

| Loss of potency over time | - Chemical degradation due to oxidation, hydrolysis, or photodegradation. | - Prepare solutions under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Store solutions in amber-colored, tightly sealed containers to protect from light.- Control the pH of the solution to be below 6.0.- Store solutions at recommended temperatures (refrigerated or controlled room temperature). |

| Appearance of unknown peaks in HPLC analysis | - Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles.- Ensure the HPLC method is stability-indicating and can separate the parent drug from all degradation products. |

Data on Budesonide Solution Stability

The following tables summarize the stability of Budesonide solutions under various conditions.

Table 1: Stability of Budesonide in Propylene Glycol Solution under Anaerobic Conditions

| Concentration (% w/w) | Storage Temperature | Duration | % Budesonide Remaining (Mean ± SD) |

| 0.5 | Room Temperature | 28 weeks | 99.0 ± 1.2 |

| 0.5 | 70°C | 4 weeks | No significant change |

| 0.1 | 70°C | 4 weeks | Not specified, but less stable than 0.5% |

| 0.05 | 70°C | 4 weeks | 87.7 ± 5.8 |

Table 2: Stability of Budesonide in Propylene Glycol Solution under Aerobic Conditions at 40°C

| Concentration (% w/w) | Duration | % Budesonide Remaining (Mean ± SD) |

| 0.5 | 12 weeks | 93.0 ± 1.1 |

| 0.05 | 12 weeks | 40.1 ± 1.3 |

Table 3: Results of Forced Degradation Studies of Budesonide

| Stress Condition | Reagent/Temperature | Duration | % Degradation |

| Acid Hydrolysis | 0.1 N HCl | 30 min at 50°C | ~10-15% |

| Base Hydrolysis | 0.1 N NaOH | 15 min | Significant degradation |

| Oxidation | 30% H₂O₂ | 30 min at 50°C | ~15-20% |

| Thermal Degradation | 50°C | 30 min | ~5-10% |

| Photodegradation | UV light | 8 hours | Formation of Lumibudesonide |

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Budesonide Stock Solution

This protocol describes the preparation of a Budesonide stock solution in propylene glycol with enhanced stability for long-term use.

Materials:

-

Budesonide powder

-

Propylene glycol (USP grade)

-

Nitrogen gas

-

Amber-colored vials with airtight seals

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Weigh the desired amount of Budesonide powder to prepare a 0.5% w/w solution.

-

Transfer the Budesonide powder to a volumetric flask.

-

Add propylene glycol to the flask, bringing it to the final desired weight.

-

Purge the solution and the headspace of the vial with nitrogen gas for 5-10 minutes to create an anaerobic environment.

-

Immediately seal the vial tightly.

-

Gently agitate the solution until the Budesonide is completely dissolved.

-

Store the vial at controlled room temperature, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Budesonide

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Budesonide and its degradation products.

Instrumentation:

-

HPLC system with a PDA or UV detector

-

C18 column (e.g., Agilent C18, Hypersil C18)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Budesonide reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 15:85 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 244 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Budesonide reference standard in the mobile phase or a suitable solvent (e.g., methanol) and dilute to a known concentration (e.g., 20 µg/mL).

-

Sample Preparation: Dilute the Budesonide solution under investigation with the mobile phase to fall within the linear range of the assay.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, resolution between epimers) meet the predefined criteria.

-

Quantification: Calculate the concentration of Budesonide in the sample by comparing its peak area to that of the reference standard. Degradation is assessed by the decrease in the main Budesonide peak area and the appearance of new peaks.

Visualizations

Budesonide Degradation Pathways

The following diagram illustrates the potential degradation pathways of Budesonide under various stress conditions. The primary degradation products identified in studies include impurities D, E, G, I, L, a 17-carboxylate, and a 17-ketone derivative. Photodegradation can lead to the formation of Lumibudesonide.

Caption: Potential degradation pathways of Budesonide under different stress conditions.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of a Budesonide solution.

Caption: General experimental workflow for Budesonide solution stability testing.

Logical Relationship of Stability Factors

This diagram illustrates the key factors that influence the stability of Budesonide solutions and their interrelationships.

Caption: Key factors influencing the stability of Budesonide in solution.

References

- 1. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

Technical Support Center: Managing Bidisomide (Budesonide)-Induced Blood Pressure Changes In Vivo

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help manage changes in blood pressure observed during in vivo experiments with Bidisomide. Based on available data, it is highly probable that "this compound" is a misspelling of "Budesonide," a potent glucocorticoid. This guide will proceed under the assumption that the compound of interest is Budesonide.

Glucocorticoids, like Budesonide, are known to have potential effects on blood pressure, which can include both hypertension and, in some contexts, hypotension.[1][2][3] These effects are influenced by the dose, route of administration, and the specific experimental model.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Budesonide might alter blood pressure?

A1: Budesonide is a glucocorticoid that acts as an agonist for glucocorticoid receptors.[4] Its primary anti-inflammatory action involves controlling protein synthesis rates and inhibiting the migration of inflammatory cells. While it has weak mineralocorticoid activity, high doses or systemic exposure can lead to effects similar to those of mineralocorticoids, which play a role in regulating blood pressure through sodium and water retention. Chronic administration can also lead to systemic effects such as hypercortisolism, which can manifest as hypertension.

Q2: Can Budesonide cause both hypertension and hypotension?

A2: Yes, although hypertension is the more commonly reported side effect with systemic corticosteroid use. Hypertension can occur due to the mineralocorticoid-like effects leading to fluid retention. Conversely, long-term use of corticosteroids can lead to adrenal suppression. If the dosage is suddenly stopped or significantly reduced, it can lead to a state of adrenal insufficiency, which may manifest as hypotension.

Q3: Does the route of administration of Budesonide affect its impact on blood pressure?

A3: Yes, the route of administration is a critical factor. Inhaled and intranasal formulations of Budesonide are designed for local action with minimal systemic absorption, reducing the likelihood of significant blood pressure changes. Oral formulations, which have higher systemic bioavailability, are more likely to cause systemic side effects, including alterations in blood pressure.

Q4: Are there any known drug interactions with Budesonide that could influence blood pressure?

A4: Budesonide is primarily metabolized by the CYP3A4 enzyme. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can increase systemic Budesonide levels, potentially increasing the risk of systemic side effects like hypertension. Conversely, CYP3A4 inducers could decrease its efficacy. It is also important to consider interactions with other medications that affect blood pressure, such as diuretics, which may increase the risk of hypokalemia when used with corticosteroids.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Unexpected increase in systolic or diastolic blood pressure. | High systemic exposure to Budesonide, possibly due to high dosage or oral administration. | - Review and consider reducing the dose of Budesonide. - If feasible for the experimental goals, consider a more localized route of administration (e.g., inhalation instead of oral). - Monitor fluid and electrolyte balance in the animal model. |

| Gradual increase in blood pressure over a long-term study. | Development of hypercorticism due to chronic Budesonide administration. | - Re-evaluate the necessity of the current dosage and duration. - Consider intermittent dosing schedules if the experimental design allows. - Monitor for other signs of hypercorticism in the animal model. |

| Significant drop in blood pressure, especially after dose reduction or cessation. | Potential adrenal suppression and subsequent adrenal insufficiency. | - Avoid abrupt cessation of Budesonide after long-term administration. Taper the dose gradually. - Monitor for signs of weakness, lethargy, or other indicators of adrenal insufficiency. |

| Variable and inconsistent blood pressure readings. | Interaction with other administered compounds or procedural stress. | - Review all co-administered substances for potential cardiovascular effects. - Ensure consistent and minimally stressful handling and measurement procedures for the animals. Acclimatize animals to the blood pressure measurement technique. |

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Monitoring in a Rodent Model

This protocol outlines the continuous monitoring of blood pressure in conscious, freely moving rats, a method that minimizes stress-induced blood pressure fluctuations.

Materials:

-